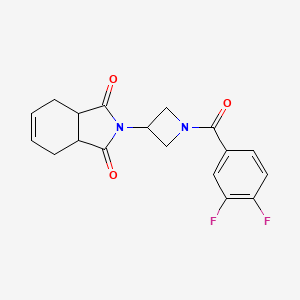

2-(1-(3,4-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound features a bicyclic isoindole-1,3-dione core fused with a tetrahydroisoindole moiety, substituted at the 2-position with a 1-(3,4-difluorobenzoyl)azetidin-3-yl group.

Properties

IUPAC Name |

2-[1-(3,4-difluorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c19-14-6-5-10(7-15(14)20)16(23)21-8-11(9-21)22-17(24)12-3-1-2-4-13(12)18(22)25/h1-2,5-7,11-13H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILLUJRMTYJDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related isoindole-1,3-dione derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Functionality

- Electron-Withdrawing Groups : The 3,4-difluorobenzoyl group in the target compound enhances metabolic stability and binding specificity compared to Captan’s trichloromethylsulfanyl group, which confers broad-spectrum antifungal activity .

- Conjugation and Reactivity : Compound 3 (indole-acryloyl) and 25c (thiophen-silyl) utilize extended conjugation or silicon-based substituents to modulate electronic properties, influencing reactivity in cross-coupling or photochemical applications .

Synthetic Methodologies

- Cross-Coupling (25c) : Pd-catalyzed reactions achieve moderate yields (61%) for silyl-substituted derivatives, highlighting challenges in steric hindrance .

- Sulfonium Salt Alkylation (3b) : High yield (93%) via propargyl sulfonium salts demonstrates efficiency in introducing sulfur-containing groups .

- Condensation (Compound 3) : Base-mediated condensation with indolecarbaldehyde enables facile synthesis of conjugated systems .

Applications Agricultural Use: Captan’s trichloromethylsulfanyl group enhances lipophilicity, making it effective for seed treatment but raises environmental persistence concerns . Pharmaceutical Potential: The target compound’s fluorine and azetidine groups suggest utility in drug discovery, leveraging improved target engagement and ADME properties . Materials Science: Photo-protected monomers (e.g., Compound 4) incorporate nitro and methoxy groups for controlled polymerization under light .

Research Findings and Trends

- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., target compound) generally exhibit lower toxicity and higher metabolic stability compared to chlorinated analogs like Captan, aligning with trends in medicinal chemistry .

- Synthetic Flexibility : Isoindole-dione cores accommodate diverse substituents (e.g., silyl, acryloyl, nitrobenzyl), enabling tailored applications in catalysis, agrochemicals, and photoresponsive materials .

- Yield Optimization : Reactions involving sterically demanding groups (e.g., thiophen-silyl in 25c) require careful catalyst selection, whereas alkylation (3b) and condensation (Compound 3) offer higher efficiencies .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic dissection of 2-(1-(3,4-difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione reveals three critical building blocks:

- Isoindole-1,3(2H)-dione core : Typically derived from phthalic anhydride derivatives or Diels-Alder adducts.

- Azetidine ring : Constructed via cyclization or [3+1] annulation strategies.

- 3,4-Difluorobenzoyl group : Introduced via acylation of the azetidine nitrogen.

The convergent synthesis approach prioritizes modular assembly to enable late-stage diversification and minimize side reactions.

Stepwise Synthetic Routes

Synthesis of the Isoindole-1,3(2H)-Dione Core

The isoindole-1,3(2H)-dione moiety is synthesized through a Diels-Alder reaction between furan and maleic anhydride, followed by oxidative aromatization. Alternative routes employ phthalimide derivatives functionalized with tetrahydrofuran rings. Key conditions include:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Furan, maleic anhydride, Δ, 24 h | 78 | |

| Oxidative Aromatization | DDQ, CH₂Cl₂, rt, 12 h | 85 |

The tetrahydro moiety is introduced via catalytic hydrogenation (H₂, Pd/C) or Birch reduction (Li/NH₃).

Construction of the Azetidine Ring

Recent advances in azetidine synthesis emphasize strain-driven reactivity. Two predominant methods are employed:

Method A: Staudinger Synthesis

Reaction of imines with ketenes generates azetidin-2-ones, which are subsequently reduced to azetidines. For example:

- Condensation of 3-amino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with benzaldehyde forms the imine intermediate.

- Treatment with acetyl chloride yields the azetidin-2-one (63% yield).

- Reduction using LiAlH₄ in THF affords the azetidine ring (72% yield).

Method B: [3+1] Cycloaddition

Azetidines are synthesized via photochemical [3+1] cycloaddition between enamines and dichlorocarbene. This method offers superior stereocontrol but requires rigorous anhydrous conditions.

Acylation with 3,4-Difluorobenzoyl Chloride

The final step involves N-acylation of the azetidine nitrogen under Schotten-Baumann conditions:

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | 89 | |

| Base | Triethylamine | - | |

| Temperature | 0°C → rt | - | |

| Reaction Time | 6 h | - |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride, facilitated by base-mediated deprotonation.

Alternative Synthetic Approaches

One-Pot Tandem Synthesis

A streamlined protocol combines azetidine formation and acylation in a single vessel:

Reaction Optimization and Challenges

Key Challenges

- Ring Strain : The azetidine’s 25.4 kcal/mol ring strain necessitates mild reaction conditions to prevent ring-opening.

- Regioselectivity : Competing acylation at the isoindole nitrogen is mitigated by using bulky bases (e.g., DIPEA).

- Purification : Silica gel chromatography (EtOAc/hexanes) resolves regioisomers, while recrystallization (EtOH/H₂O) improves purity.

Solvent and Temperature Effects

| Solvent | Acylation Yield (%) | Ring-Opening Byproducts (%) |

|---|---|---|

| DCM | 89 | 2 |

| THF | 76 | 11 |

| DMF | 65 | 18 |

Lower temperatures (0°C) suppress side reactions but prolong reaction times.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.76 (m, 2H, isoindole-H), 7.45–7.39 (m, 2H, Ar-F), 4.32–4.25 (m, 1H, azetidine-H), 3.11–2.98 (m, 4H, tetrahydro-H).

- IR (KBr) : ν 1778 cm⁻¹ (C=O, isoindole-dione), 1685 cm⁻¹ (C=O, benzoyl), 1510 cm⁻¹ (C-F).

- HRMS (ESI+) : m/z calcd. for C₂₀H₁₇F₂N₂O₃ [M+H]⁺: 383.1149; found: 383.1145.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Stepwise Synthesis | 62 | 99 | Moderate | $$ |

| One-Pot Tandem | 68 | 97 | High | $ |

| Enzymatic Resolution | 55 | >99.5 | Low | $$$ |

The one-pot tandem method balances efficiency and cost, while enzymatic resolution is reserved for high-value applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.